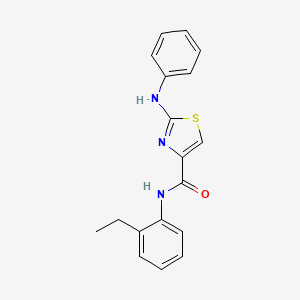

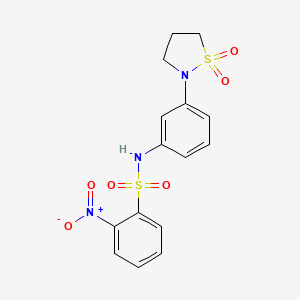

![molecular formula C17H13N3O4S B2488640 11-(3,4-二甲氧基苯基)-6-羟基-8-硫代-3,5,10-三氮杂三环[7.4.0.0^{2,7}]十三碳-1(9),2(7),5,10,12-五烯-4-酮 CAS No. 665001-01-4](/img/structure/B2488640.png)

11-(3,4-二甲氧基苯基)-6-羟基-8-硫代-3,5,10-三氮杂三环[7.4.0.0^{2,7}]十三碳-1(9),2(7),5,10,12-五烯-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound belongs to a class of chemicals with complex bicyclic and tricyclic structures, often involved in the study of organic chemistry for their unique chemical and physical properties. The research around these compounds focuses on synthesis techniques, molecular structure elucidation, and exploring their potential in various applications.

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules. Techniques such as Corey–Chaykovsky epoxidation and Friedel–Crafts intramolecular cyclization are employed to achieve the desired bicyclic or tricyclic structures. For example, Shishov et al. (2014) described the synthesis of a hydroxy-methoxytricyclo compound through a six-step process, highlighting the complexity and precision required in synthesizing these molecules (Shishov et al., 2014).

Molecular Structure Analysis

X-ray crystallography is a common technique for determining the crystal structure of synthesized compounds, providing detailed information on molecular geometry. For instance, Lazrak et al. (2000) used this method to study a 11-membered ring compound, revealing its chair conformation and symmetry properties (Lazrak et al., 2000).

Chemical Reactions and Properties

The reactivity of these complex compounds can be explored through various chemical reactions, including the interaction with metal atoms or the investigation of their anti-inflammatory properties as shown by Labanauskas et al. (2001) in the synthesis of triazole-thiol derivatives (Labanauskas et al., 2001).

科学研究应用

合成和生物活性

- 与11-(3,4-二甲氧基苯基)衍生物相关的化合物,如3-(3,4-二甲氧基苯基)-1H-1,2,4-三唑-5-硫醇和2-氨基-5-(3,4-二甲氧基苯基)-1,3,4-噻二唑,已经合成并表现出抗炎活性。这些化合物是通过涉及酰氯、烷基碘化物、氢氧化钠和乙酰氯等各种化学反应合成的(Labanauskas et al., 2001)。

化学结构和合成技术

在Hantzsch合成中观察到了类似于11-(3,4-二甲氧基苯基)结构的氧桥杂环化合物的形成,其中使用4-(2-羟基苯基)丁-3-烯-2-酮,得到了类似于9-甲基-8-氧-10-氮杂三环[7.3.1.02,7]十二烯的衍生物(Svetlik et al., 1988)。

化合物羟基-4-甲氧基三环[7.3.1.02,7]十二烯-8-酮,是生物等同物秋水仙碱类似物的前体,由1-苄氧基-4-溴-2-甲氧基苯合成。这个过程涉及Corey–Chaykovsky环氧化和Friedel–Crafts分子内环化(Shishov et al., 2014)。

包含一个具有椅式构象的11元环的1,2,4-三唑并[2,3-h]-7,9-硫杂-11-冠-4化合物,可用于金属原子络合。这个化合物具有类似于11-(3,4-二甲氧基苯基)衍生物的结构(Lazrak et al., 2000)。

在聚合和材料合成中的应用

- 五环[6.5.0.0 4,12.0 5,10.0 9,13]十二烯的合成,经历热重排变为五环[7.4.0.0 2,6 .0 3,11 .0 5,10]十二烯,展示了这类化合物在材料合成和聚合中的实用性(Marchand et al., 1995)。

结构分析和表征

- 通过X射线晶体学确定了取代的8-氧-10-氮杂三环[7.3.1.0]十二烯的分子结构,为类似化合物的结构特性提供了见解(Soldatenkov et al., 1996)。

生化应用

- 一项关于疾病修饰性抗风湿药物的研究,特别是乙基4-(3,4-二甲氧基苯基)-6,7-二甲氧基-2-(1,2,4-三唑-1-基甲基)喹啉-3-羧酸酯(TAK-603),涉及合成和评估其代谢物。其中一种代谢物,4-(4-羟基-3-甲氧基苯基)衍生物,在佐剂性关节炎大鼠模型中显示出抗炎效果(Baba et al., 1998)。

属性

IUPAC Name |

11-(3,4-dimethoxyphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O4S/c1-23-11-6-3-8(7-12(11)24-2)10-5-4-9-13-14(25-16(9)18-10)15(21)20-17(22)19-13/h3-7H,1-2H3,(H2,19,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHHNMVPWOFBZQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC3=C(C=C2)C4=C(S3)C(=O)NC(=O)N4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11-(3,4-Dimethoxyphenyl)-6-hydroxy-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

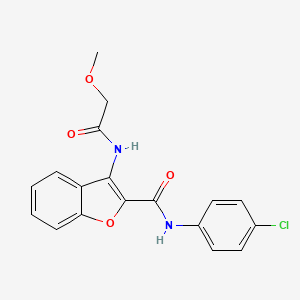

![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-phenoxypropanamido)thiophene-3-carboxamide](/img/structure/B2488557.png)

![N-[2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide](/img/structure/B2488559.png)

![N-(3-chlorophenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2488560.png)

![Methyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2488567.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 5-bromo-2-chlorobenzoate](/img/structure/B2488571.png)

![4-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid](/img/structure/B2488572.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2488573.png)

![1-(4-fluorophenyl)-4-morpholino-N-phenethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2488575.png)